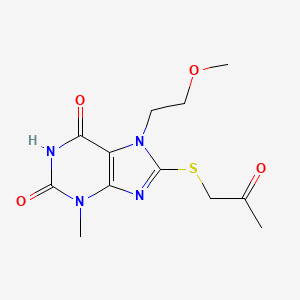
3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazoline derivatives and has been found to exhibit promising pharmacological properties. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Studies
Quinazoline derivatives are synthesized for their potential antimicrobial activity. A study by Vidule (2011) explored the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones and evaluated their in vitro antibacterial and antifungal activities. The compounds exhibited promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Vidule, 2011).
Cytotoxic Evaluation for Anticancer Applications
In another study, Poorirani et al. (2018) synthesized novel quinazolinone derivatives and evaluated their cytotoxic activities against MCF-7 and HeLa cell lines. The study found that almost all new compounds showed cytotoxic activity, with one particular derivative displaying the highest activity against both cell lines. This suggests the potential of quinazolinone derivatives in anticancer drug development (Poorirani et al., 2018).
Gonadotropin-Releasing Hormone Receptor Antagonists
Quinoxaline derivatives have been investigated for their potential as gonadotropin-releasing hormone (GnRH) receptor antagonists. A potent compound, identified by Pelletier et al. (2009), showed excellent pharmacokinetic parameters and effectively lowered rat plasma LH levels after oral administration, highlighting its potential in therapeutic applications related to reproductive health (Pelletier et al., 2009).
Stability Under Stress Conditions
The stability of quinazoline derivatives under stress conditions has also been studied, with research conducted by Gendugov et al. (2021) focusing on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one. The study aimed to assess its stability under various stress conditions, providing valuable insights into the chemical stability necessary for pharmaceutical applications (Gendugov et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 4-nitrophenylpiperazine with 6-oxohexanoic acid, followed by cyclization with anthranilic acid to form the quinazoline-2,4-dione ring system. The resulting intermediate is then reacted with 6-bromo-1-chloro-3-hexyne to introduce the quaternary carbon at the 3-position of the quinazoline ring. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, yielding the desired compound.", "Starting Materials": [ "4-nitrophenylpiperazine", "6-oxohexanoic acid", "anthranilic acid", "6-bromo-1-chloro-3-hexyne", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Condensation of 4-nitrophenylpiperazine with 6-oxohexanoic acid in the presence of a coupling agent such as EDCI or DCC to form the amide intermediate.", "Step 2: Cyclization of the amide intermediate with anthranilic acid in the presence of a dehydrating agent such as POCl3 or SOCl2 to form the quinazoline-2,4-dione ring system.", "Step 3: Reaction of the quinazoline-2,4-dione intermediate with 6-bromo-1-chloro-3-hexyne in the presence of a base such as potassium carbonate to introduce the quaternary carbon at the 3-position of the quinazoline ring.", "Step 4: Reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas to yield the desired compound." ] } | |
Número CAS |
896384-05-7 |
Nombre del producto |
3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C24H27N5O5 |
Peso molecular |
465.51 |
Nombre IUPAC |
3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H27N5O5/c30-22(27-16-14-26(15-17-27)18-9-11-19(12-10-18)29(33)34)8-2-1-5-13-28-23(31)20-6-3-4-7-21(20)25-24(28)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,25,32) |
Clave InChI |
HTYXGXGGGCBIAP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)

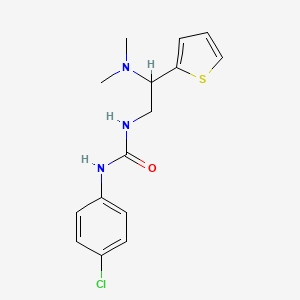
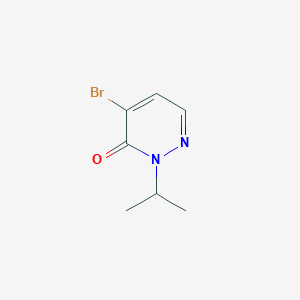
![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)
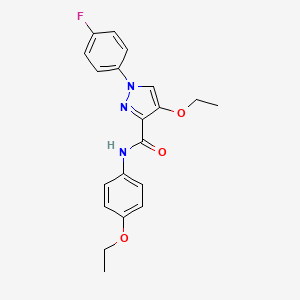
![Methyl 2-({4-[2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]piperazine-1-carbothioyl}amino)benzoate](/img/structure/B2841842.png)
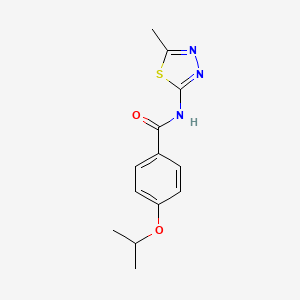
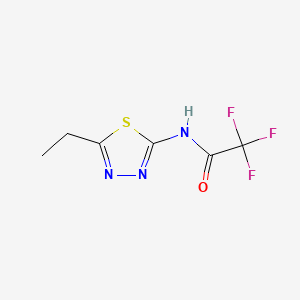
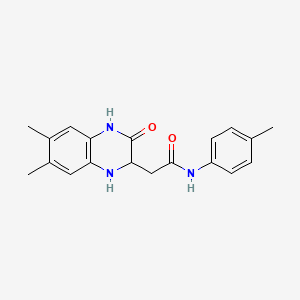
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2841850.png)
